4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride 4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1427380-86-6
VCID: VC2875362
InChI: InChI=1S/C12H12F3NO.ClH/c13-12(14,15)17-11-3-1-2-10(8-11)9-4-6-16-7-5-9;/h1-4,8,16H,5-7H2;1H
SMILES: C1CNCC=C1C2=CC(=CC=C2)OC(F)(F)F.Cl
Molecular Formula: C12H13ClF3NO
Molecular Weight: 279.68 g/mol

4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride

CAS No.: 1427380-86-6

Cat. No.: VC2875362

Molecular Formula: C12H13ClF3NO

Molecular Weight: 279.68 g/mol

* For research use only. Not for human or veterinary use.

4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride - 1427380-86-6

Specification

CAS No. 1427380-86-6
Molecular Formula C12H13ClF3NO
Molecular Weight 279.68 g/mol
IUPAC Name 4-[3-(trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine;hydrochloride
Standard InChI InChI=1S/C12H12F3NO.ClH/c13-12(14,15)17-11-3-1-2-10(8-11)9-4-6-16-7-5-9;/h1-4,8,16H,5-7H2;1H
Standard InChI Key KXOUNTYXLRIGCY-UHFFFAOYSA-N
SMILES C1CNCC=C1C2=CC(=CC=C2)OC(F)(F)F.Cl
Canonical SMILES C1CNCC=C1C2=CC(=CC=C2)OC(F)(F)F.Cl

Introduction

Structural Characteristics

4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride features a partially saturated six-membered nitrogen-containing ring (tetrahydropyridine) connected to a phenyl ring substituted with a trifluoromethoxy group at the meta position. The compound exists as a hydrochloride salt, which typically enhances water solubility compared to the free base form. The molecular formula is C12H13F3NO·HCl, with a calculated molecular weight of approximately 277.7 g/mol.

The tetrahydropyridine core provides a basic nitrogen center that forms the salt with hydrochloric acid. This structural feature is common in many bioactive compounds and pharmaceutical agents. The trifluoromethoxy group (-OCF3) differs from the trifluoromethyl group (-CF3) found in related compounds by the presence of an oxygen bridge, which alters the electronic properties and lipophilicity of the molecule .

Comparative Structure Analysis

When comparing 4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride with structurally related compounds, several distinctions become apparent. Unlike 4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride, which lacks fluorine atoms altogether, this compound contains a trifluoromethoxy group that significantly affects its electronic characteristics and potential interactions . The positioning of the trifluoromethoxy group at the meta position, rather than the ortho position as in 4-[2-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride, likely influences both its three-dimensional conformation and its ability to interact with biological targets.

Historical Context

While tetrahydropyridine derivatives have been studied extensively since the late 20th century, compounds containing the trifluoromethoxy group have gained particular attention in recent pharmaceutical research due to their enhanced lipophilicity and metabolic stability. The development of synthesis methods for tetrahydropyridine derivatives, as described in European Patent EP0965588A1, has facilitated the creation of various substituted analogues, potentially including the title compound .

Physical and Chemical Properties

Predicted Molecular Properties

Based on structural similarities to documented compounds, the following properties can be reasonably estimated for 4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride:

PropertyPredicted ValueBasis for Prediction
Molecular Weight277.7 g/molCalculated from molecular formula C12H13F3NO·HCl
LogP2.8-3.2Based on similar trifluoromethoxy-containing compounds
Hydrogen Bond Acceptors2Nitrogen atom and trifluoromethoxy oxygen
Hydrogen Bond Donors1 (as HCl salt)Protonated nitrogen in the tetrahydropyridine ring
Rotatable Bonds3Single bonds that allow conformational flexibility
Topological Polar Surface AreaApproximately 29.5 ŲEstimated from functional groups present

The trifluoromethoxy group likely contributes significantly to the compound's lipophilicity, while the tetrahydropyridine nitrogen provides a site for hydrogen bonding and potential interaction with biological targets.

Estimated Physical Properties

Drawing parallels from similar compounds such as 4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride, the following physical properties can be estimated:

PropertyEstimated ValueComparative Reference
Physical AppearanceWhite to off-white crystalline solidBased on similar tetrahydropyridine salts
Melting Point195-210°CCompared to 4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride
Boiling Point>280°CExtrapolated from 4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride (267.9°C)
Solubility in WaterModerately solubleTypical for hydrochloride salts of related compounds
Solubility in Organic SolventsSoluble in methanol, ethanol, DMSOBased on similar tetrahydropyridine derivatives
DensityApproximately 1.1-1.2 g/cm³Compared to 4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride (1.008 g/cm³)
Flash PointApproximately 125-135°CExtrapolated from 4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride (119.9°C)

Chemical Reactivity

The chemical behavior of 4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride is expected to reflect both the properties of the tetrahydropyridine ring and the trifluoromethoxy group:

  • The tetrahydropyridine nitrogen can participate in various reactions typical of secondary amines (as the hydrochloride salt, it would first require deprotonation):

    • Alkylation to form tertiary amines

    • Acylation to form amides

    • Reductive amination with aldehydes or ketones

  • The partially unsaturated tetrahydropyridine ring may undergo:

    • Hydrogenation to form the fully saturated piperidine

    • Electrophilic addition at the double bond

    • Oxidation to form pyridine derivatives

  • The trifluoromethoxy group is generally stable but contributes to the electronic properties of the aromatic ring, potentially influencing reactivity patterns in electrophilic aromatic substitution reactions.

Synthesis Methods

Synthetic ApproachKey ReagentsReaction ConditionsReference Basis
Palladium-catalyzed coupling3-Trifluoromethoxyphenylboronic acid, 4-bromotetrahydropyridinePd(PPh₃)₄, base, organic solvent, 60-80°CSimilar to methods for trifluoromethyl analogs
Heck reaction3-Trifluoromethoxyphenyl halide, 1,2,3,6-tetrahydropyridinePd catalyst, base, 70-90°CBased on tetrahydropyridine functionalization methods
Reductive cyclizationN-protected 5-(3-trifluoromethoxyphenyl)-4-oxopentylamineReducing agent (NaBH₄ or LiAlH₄), 0-25°CAdapted from general heterocyclic synthesis
Diels-Alder approach3-Trifluoromethoxyphenyl-substituted diene, dienophileLewis acid catalyst, 40-60°CBased on general tetrahydropyridine synthesis

Synthesis Considerations

The synthesis of 4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride would likely require careful control of reaction conditions to achieve selectivity and high yield. The European Patent EP0965588A1 describes a process for preparing 4-phenyl-1,2,3,6-tetrahydropyridine derivatives that could potentially be adapted for this compound .

A general synthetic approach might involve:

  • Formation of the appropriately substituted tetrahydropyridine ring

  • Introduction of the 3-trifluoromethoxyphenyl group via coupling reactions

  • Purification of the free base

  • Conversion to the hydrochloride salt using HCl in an appropriate solvent

The patent describes specific conditions that might be applicable, such as: "N-bromosuccinimide 169 g are added at 50 ± 1°C product obtained previously. Stir for 1 h 30 at 5° ± 1°C and add 5 g of sodium metabisulfite" . These types of conditions could be adapted for the synthesis of the target compound.

Structure-Activity Relationships

The specific positioning of the trifluoromethoxy group at the meta position of the phenyl ring likely influences the compound's biological activity profile. Structure-activity relationship considerations include:

  • The trifluoromethoxy group increases lipophilicity compared to non-fluorinated analogs, potentially enhancing membrane permeability

  • The meta position of substitution may create a specific electronic distribution and three-dimensional conformation that influences receptor binding

  • The partially unsaturated tetrahydropyridine ring provides a degree of conformational flexibility that may be important for receptor interactions

  • The hydrochloride salt form affects solubility and bioavailability in physiological environments

Research Applications

Chemical Biology Applications

In chemical biology research, this compound could potentially serve as:

  • A chemical probe for studying specific biological pathways

  • A building block for the development of more complex bioactive molecules

  • A tool for investigating structure-activity relationships in drug development

  • A reference compound for developing analytical methods

Material Science Applications

Beyond biological applications, compounds containing both heterocyclic and trifluoromethoxy groups have potential uses in material science:

  • As components in specialty polymers with unique properties

  • In the development of liquid crystals for display technologies

  • As additives that modify the properties of materials

  • In the creation of fluorine-containing materials with specific electronic properties

Comparative Analysis

Comparison with Related Compounds

To better understand the potential properties of 4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride, a comparison with structurally related compounds is valuable:

CompoundStructural DifferencesExpected Property DifferencesReference
4-Phenyl-1,2,3,6-tetrahydropyridine hydrochlorideLacks trifluoromethoxy groupLower lipophilicity, different electronic properties
4-(3-(Trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochlorideContains -CF₃ instead of -OCF₃Different electronic distribution, slightly higher lipophilicity
4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride-CF₃ at ortho position instead of -OCF₃ at meta positionDifferent molecular geometry affecting binding properties
4-(2,4,6-Trimethoxyphenyl)-1,2,3,6-tetrahydropyridineContains three methoxy groups instead of trifluoromethoxyHigher electron density on aromatic ring, different hydrogen bonding pattern

Structure-Function Relationships

The specific structural features of 4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride likely confer unique functional properties:

  • The tetrahydropyridine ring provides:

    • A basic nitrogen center for salt formation and hydrogen bonding

    • Conformational flexibility due to the partially saturated ring

    • A scaffold commonly associated with bioactivity

  • The trifluoromethoxy group contributes:

    • Enhanced lipophilicity compared to non-fluorinated analogs

    • Unique electronic effects on the aromatic ring

    • Potential metabolic stability advantages

    • Different hydrogen-bonding properties compared to methoxy or trifluoromethyl groups

  • The meta position of substitution:

    • Creates a specific electronic distribution pattern

    • Affects the three-dimensional conformation of the molecule

    • May influence binding specificity to biological targets

Future Research Directions

Suggested Research Areas

Based on the structural features and potential applications of 4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride, several research directions warrant exploration:

  • Comprehensive synthesis and characterization studies to establish definitive physical and chemical properties

  • Systematic structure-activity relationship studies comparing various positional isomers of the trifluoromethoxy group

  • Investigation of potential biological activities, particularly in neuropharmacology and inflammation research

  • Development of more efficient synthetic routes, potentially using modern catalytic methods

  • Exploration of derivatives with additional functional groups to enhance specificity for biological targets

Methodological Considerations

Future research on this compound would benefit from several methodological approaches:

  • Advanced spectroscopic characterization, including X-ray crystallography to determine precise three-dimensional structure

  • Computational modeling to predict receptor interactions and physicochemical properties

  • High-throughput screening against diverse biological targets to identify unexpected activities

  • Metabolic stability studies to assess the impact of the trifluoromethoxy group on pharmacokinetic properties

  • Comparison studies with the trifluoromethyl analog to establish the specific impact of the oxygen bridge

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